4-Fluoro-2-(3-nitrophenyl)benzoic acid
Description
4-Fluoro-2-(3-nitrophenyl)benzoic acid (C₁₃H₈FNO₄) is a fluorinated and nitro-substituted benzoic acid derivative. The molecule features a fluorine atom at the 4-position and a 3-nitrophenyl group at the 2-position of the benzoic acid core.
Properties
IUPAC Name |
4-fluoro-2-(3-nitrophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOFZQSCLBLFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681377 | |
| Record name | 5-Fluoro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-70-6 | |
| Record name | 5-Fluoro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(3-nitrophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 4-fluorobenzoic acid to introduce the nitro group at the desired position. This is typically followed by purification steps to isolate the desired product .
Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This method involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .
Industrial Production Methods
Industrial production methods for 4-Fluoro-2-(3-nitrophenyl)benzoic acid often involve large-scale nitration reactions followed by purification processes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. Additionally, safety measures are implemented to handle the potentially hazardous reagents involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(3-nitrophenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-Fluoro-2-(3-aminophenyl)benzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-(3-nitrophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets. These interactions can affect molecular pathways and lead to specific biological or chemical effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 4-Fluoro-2-(3-nitrophenyl)benzoic acid with its analogs:
Notes:
- Acidity (pKa): The nitro group’s strong electron-withdrawing effect enhances acidity. 4-Fluoro-3-nitrobenzoic acid (pKa ~1.8) is more acidic than the target compound due to direct conjugation between the nitro and carboxyl groups. In 4-Fluoro-2-(3-nitrophenyl)benzoic acid, the nitro group’s meta position relative to the carboxyl reduces conjugation, leading to a slightly higher pKa (~2.5–3.0) .
- Solubility: Nitro and fluorine substituents generally reduce aqueous solubility.
Crystallographic and Hydrogen-Bonding Features
- 4-Fluoro-2-(phenylamino)benzoic acid : Crystal System: Triclinic (Space group P1). Hydrogen Bonds: Intramolecular N–H···O bonds stabilize molecular conformation. Intermolecular O–H···O and C–H···F interactions form acid dimers and extended networks. Dihedral Angles: 55.63°–52.65° between aromatic rings, indicating significant distortion.
- 4-Fluoro-2-(3-nitrophenyl)benzoic acid (Predicted): The nitro group may participate in C–H···O interactions, while the carboxyl group forms O–H···O dimers. Steric hindrance from the 3-nitrophenyl group could increase dihedral angles compared to phenylamino analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
